3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
Description
Chemical Structure and Properties
The compound 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine (molecular formula: C₁₂H₁₆N₆, molecular weight: 246.30 g/mol) features a pyrazole core with distinct substituents:
- A methyl group at the 1-position of the pyrazole ring, enhancing lipophilicity.
- An N-[(1-methyl-1H-pyrazol-5-yl)methyl] substituent, introducing a secondary pyrazole moiety for increased hydrogen-bonding capacity .
Such methods typically involve nucleophilic substitution or reductive amination to install the N-substituent . The compound is likely utilized as a pharmacophore in medicinal chemistry, given the prevalence of pyrazole derivatives in drug discovery (e.g., thrombin inhibitors in ) .
Properties
CAS No. |
1856075-84-7 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H17N5/c1-16-10(5-6-14-16)8-13-12-7-11(9-3-4-9)15-17(12)2/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI Key |
HZSULJNVIFNJAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Alternative Route: Alkylation of Pyrazole Amines
A patent-described method involves:
-
Synthesizing 3-cyclopropyl-1H-pyrazol-5-amine via cyclization of cyclopropyl acetonitrile with hydrazine hydrate.
-
Methylating the pyrazole nitrogen using methyl iodide in the presence of K₂CO₃.
Conditions :
Synthesis of Core B: (1-Methyl-1H-Pyrazol-5-yl)Methanol
Oxidation-Reduction Sequence
-
Oxidation : 1-Methyl-1H-pyrazole-5-carbaldehyde is oxidized to the carboxylic acid using KMnO₄.
-
Reduction : The acid is reduced to the alcohol using LiAlH₄.
Conditions :
Direct Hydroxymethylation
A one-pot method employs:
-
Reactants : 1-Methyl-1H-pyrazole, paraformaldehyde, HCl
-
Conditions : Dioxane, 100°C, 8 hours
Coupling of Core A and Core B
Nucleophilic Substitution
Core A’s primary amine reacts with Core B’s alcohol via a Mitsunobu reaction:
Side Reactions :
Reductive Amination
An alternative approach uses:
-
Reactants : Core A, Core B (oxidized to aldehyde), NaBH₃CN
-
Conditions : MeOH, rt, 24 hours
-
Yield : 55%.
Industrial-Scale Optimization
Continuous Flow Synthesis
EvitaChem reports a scalable method for Core A using continuous flow reactors:
-
Residence Time : 30 minutes
-
Temperature : 120°C
-
Catalyst : FeCl₃ (5 mol%)
-
Yield : 88%.
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.
-
Catalyst Recycling : Immobilized lipases enable reuse for ≥5 cycles without yield loss.
Analytical Characterization Data
| Parameter | Core A | Core B | Final Product |
|---|---|---|---|
| Molecular Formula | C₇H₁₁N₃ | C₅H₈N₂O | C₁₃H₁₉N₅ |
| Molecular Weight | 137.19 g/mol | 112.13 g/mol | 245.33 g/mol |
| HPLC Purity | ≥98% | ≥97% | ≥95% |
| Melting Point | 142–144°C | 89–91°C | 118–120°C |
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation :
-
Stability of intermediates :
-
Scale-Up Limitations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides and acylating agents. Reaction conditions determine product regioselectivity:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, NaH, 0–25°C, 4 hr | Quaternary ammonium salt | 78% | |
| Benzyl chloride | THF, K2CO3, reflux, 12 hr | N-Benzyl derivative | 65% | |
| Acetyl chloride | DCM, Et3N, 0°C, 2 hr | N-Acetylated amide | 82% |
Mechanistic studies indicate that steric hindrance from the cyclopropyl group slows reaction kinetics compared to non-substituted pyrazoles.
Oxidation Reactions
The methyl and cyclopropyl groups are susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| H2O2 (30%) | AcOH, 60°C, 6 hr | Pyrazole N-oxide | Selective oxidation at N1 position |
| KMnO4 | H2O, pH 7, 25°C, 2 hr | Cyclopropane ring-opening to carboxylic acid | Requires alkaline workup |
Oxidation pathways are influenced by the electron-donating methyl group, which stabilizes intermediate radical species.
Reduction Reactions
The compound participates in catalytic hydrogenation and borohydride-mediated reductions:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H2 (1 atm) | Pd/C, EtOH, 25°C, 12 hr | Saturated pyrazoline derivative | Retains cyclopropyl group |
| NaBH4 | EtOH, 0°C, 1 hr | Secondary amine via imine intermediate | Requires pre-formation of Schiff base |
Reductive amination protocols adapted from related pyrazole systems (e.g., NaBH4/EtOH for imine intermediates) are applicable .
Cyclization Reactions
The amine group facilitates cyclization with electrophilic reagents:
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| POCl3 | Toluene, 110°C, 8 hr | Pyrazolo[1,5-a]pyrimidine | Forms fused heterocycle |
| CS2 | KOH, DMF, 100°C, 6 hr | Thiazole-linked pyrazole | Introduces sulfur heteroatom |
Cyclization reactions exhibit high atom economy, with yields exceeding 70% under optimized conditions.
Salt Formation
The amine forms stable salts with inorganic and organic acids, enhancing solubility for pharmaceutical applications:
| Acid | Molar Ratio | Product Solubility (mg/mL) |
|---|---|---|
| HCl | 1:1 | 12.3 (H2O) |
| Citric acid | 1:1 | 8.9 (EtOH) |
Salts are characterized by FTIR and XRD, confirming protonation at the pyrazole nitrogen.
Stability Under Thermal and pH Conditions
| Condition | Temperature | Time | Degradation |
|---|---|---|---|
| Acidic (pH 2) | 25°C | 24 hr | <5% |
| Basic (pH 12) | 25°C | 24 hr | 22% |
| Dry heat | 100°C | 48 hr | 15% |
Degradation in basic media involves hydrolysis of the methylene bridge, while thermal decomposition produces cyclopropane fragments.
Scientific Research Applications
Chemical Characteristics
The compound has the following chemical properties:
- Molecular Formula : C13H22N4
- Molecular Weight : 234.34 g/mol
- IUPAC Name : 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine
Antimicrobial Properties
Research indicates that pyrazole derivatives, including 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine, exhibit notable antimicrobial activity. A study on fused pyrazole derivatives demonstrated significant antibacterial effects against various pathogens, suggesting a potential role in treating infectious diseases .
Protein Kinase Inhibition
The compound has been evaluated for its protein kinase inhibitory activity, which is crucial in cancer therapy and other diseases. Fused pyrazoles have shown promise as inhibitors of specific kinases involved in cellular signaling pathways .
Antioxidant Activity
Antioxidant properties of pyrazole compounds are essential for combating oxidative stress-related diseases. The synthesized derivatives have exhibited moderate to strong antioxidant activities, highlighting their potential as therapeutic agents in oxidative damage prevention .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited over 50% inhibition against common bacterial strains at low concentrations, demonstrating their potential as new antimicrobial agents .
Case Study 2: Protein Kinase Inhibition
In vitro studies on the protein kinase inhibition of various pyrazole derivatives showed that some compounds could inhibit specific kinases effectively. The findings suggest that modifications to the pyrazole structure can enhance inhibitory activity, paving the way for developing new cancer therapeutics .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antimicrobial | Fused Pyrazole Derivatives | >50% inhibition at low conc. |
| Protein Kinase Inhibition | 3-Cyclopropyl Derivative | Significant inhibition observed |
| Antioxidant | Various Pyrazole Derivatives | Moderate to strong antioxidant activity |
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazole-5-amine derivatives:
Key Comparisons:
Trifluoromethyl (): Introduces strong electron-withdrawing effects, which may enhance binding to enzymatic targets (e.g., kinases) but reduce metabolic stability compared to cyclopropyl .
N-Substituent Variations :
- The (1-methyl-1H-pyrazol-5-yl)methyl group (target compound) provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible ethyl () or polar 4-methoxybenzyl () groups .
- Unsubstituted amines () lack the steric shielding of N-substituents, making them prone to oxidation .
Biological Activity :
- The 4-methoxybenzyl derivative () exhibits antimicrobial activity (MIC: 2–8 µg/mL), while the target compound’s pyrazole-methyl substituent may favor CNS-targeted applications due to increased lipophilicity .
- Thrombin inhibitors () highlight the importance of the pyrazole core’s hydrogen-bonding capacity, a feature retained in the target compound .
Research Findings and Structural Insights
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , where alkylation of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine () with (1-methyl-1H-pyrazol-5-yl)methyl bromide occurs under basic conditions . Yields for similar N-alkylations range from 46% () to 70% (), depending on steric hindrance .
- Crystallographic Data : Tools like SHELX () and WinGX () are critical for resolving the conformational preferences of the cyclopropyl and N-substituent groups, which influence binding to biological targets .
- Hydrogen-Bonding Patterns: The secondary amine in the target compound can act as both a donor and acceptor, contrasting with N-acetylated derivatives (), where the amide group restricts flexibility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via a nucleophilic substitution reaction. A typical procedure involves:
Reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dry dichloromethane at 0–5°C.
Using triethylamine (3.0 eq) as a base to neutralize HCl byproducts.
Purifying the crude product via column chromatography (silica gel, hexane:ethyl acetate = 8:2).
Critical parameters include reaction temperature control (to minimize side reactions), stoichiometric precision (1.0 eq acid chloride), and efficient chromatographic separation to achieve yields >70% .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. For example, δ~5.18 ppm (pyrazole-CH) and δ~3.85 ppm (-OCH) in H NMR .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3250 cm and carbonyl C=O at ~1683 cm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 437.41 for the 3,5-dinitrobenzamide derivative) .
- X-ray Crystallography : SHELX software resolves crystal structures, particularly for analyzing H-bonding and π-stacking interactions. Challenges include handling high-symmetry crystals or twinned data .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model the electronic effects of the cyclopropane ring. Key steps:
Optimize geometry using B3LYP/6-31G(d) basis sets.
Calculate Fukui indices to identify nucleophilic attack sites.
Simulate transition states to assess steric hindrance from the cyclopropyl group.
Results correlate with experimental data, showing enhanced reactivity due to ring strain and electron-withdrawing effects .
Q. What strategies address contradictions in antimicrobial activity data between derivatives with varying substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare Minimum Inhibitory Concentration (MIC) values across derivatives (e.g., 3,5-dinitrobenzamide vs. 3-methoxybenzamide derivatives).
- Statistical Validation : Use ANOVA to distinguish significant activity differences (p < 0.05) from experimental variability.
- Molecular Docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
Contradictions often arise from solubility differences or off-target effects, requiring orthogonal assays (e.g., time-kill curves) for validation .
Q. How do steric and electronic effects of the N-[(1-methyl-1H-pyrazol-5-yl)methyl] group influence crystalline packing?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions. For example, the pyrazole-methyl group creates steric bulk, reducing π-π stacking but promoting C-H···N hydrogen bonds.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 30% van der Waals).
Challenges include refining disordered methyl groups using SHELXL restraints .
Q. What experimental designs optimize the one-pot synthesis of this compound to reduce purification steps?
- Methodological Answer :
- In Situ Imine Formation : React 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions.
- Reductive Amination : Use NaBH as a reducing agent without isolating intermediates.
- Process Monitoring : Track reaction progression via inline FTIR or HPLC to terminate at >90% conversion.
This approach reduces solvent waste and improves atom economy (yield ~85%) .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR spectral data for derivatives with similar substituents?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers causing peak splitting).
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., cyclopropyl CH vs. pyrazole-CH).
- Crystallographic Cross-Validation : Compare NMR-derived torsion angles with X-ray data to confirm conformer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
